molecular formula C8H7NO B1358150 3-Hydroxy-5-methylbenzonitrile CAS No. 95658-81-4

3-Hydroxy-5-methylbenzonitrile

Cat. No.: B1358150
CAS No.: 95658-81-4
M. Wt: 133.15 g/mol
InChI Key: OATUMQZBLZQKBX-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C8H7NO It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, with a methyl group (-CH3) at the meta position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxy-5-methylbenzonitrile involves the demethylation of 3-Methoxy-5-methylbenzonitrile. The reaction typically uses boron trichloride (BCl3) and tetra-n-butylammonium iodide in dichloromethane (DCM) as solvents. The reaction is carried out at low temperatures (-78°C) and then allowed to warm to room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: 3-Methyl-5-cyanobenzaldehyde.

    Reduction: 3-Hydroxy-5-methylbenzylamine.

    Substitution: Various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

    3-Hydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and applications.

    5-Methylbenzonitrile:

    3-Methoxy-5-methylbenzonitrile: Contains a methoxy group instead of a hydroxyl group, impacting its reactivity and synthesis routes.

Uniqueness: 3-Hydroxy-5-methylbenzonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the benzene ring, along with a methyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-hydroxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATUMQZBLZQKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620622
Record name 3-Hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95658-81-4
Record name 3-Hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL round bottom flask, 3-methoxy-5-methyl-benzonitrile (500 mg, 3.39 mmol) was dissolved in 15 mL dry DCM, and tetrabutylammonium iodide (1.38 g, 3.73 mmol, 3.5 eq.) was added. The flask was cooled to −78° C. BCl3 (1 M in DCM, 11.87 mL, 33.16 mmol) was added to the reaction dropwise. The reaction mixture was stirred at −78° C. and warmed up to room temperature overnight. The reaction mixture was quenched with ice and neutralized with saturated NaHCO3 solution. DCM was added to extract the reaction mixture. The organic layer was concentrated down and purified (silica gel, 0-10% MeOH/DCM) to give a light yellow solid (408 g, 90%). LC-MS shows 132.0 (M−1). 1H NMR (300 MHz, CDCl3): δ 7.20 (s, 1H), 6.96 (s, 1H), 6.91 (s, 1H), 2.37 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
11.87 mL
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
catalyst
Reaction Step Three
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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